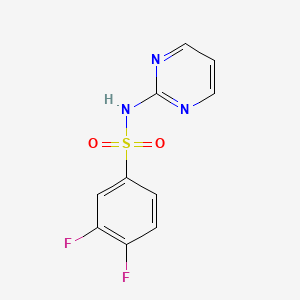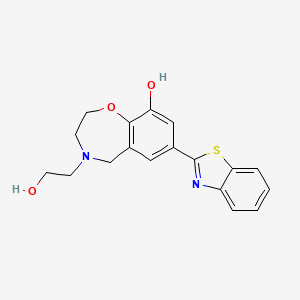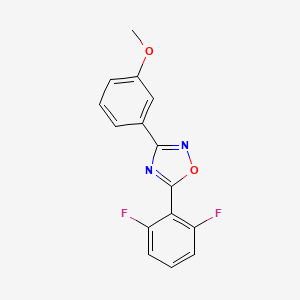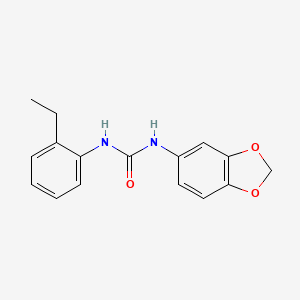
3,4-difluoro-N-2-pyrimidinylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-difluoro-N-2-pyrimidinylbenzenesulfonamide, commonly known as DFPBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPBS is a sulfonamide derivative that belongs to the class of pyrimidine-based compounds. It has been extensively studied for its various biological activities, including anti-tumor, anti-inflammatory, and anti-viral properties.
Wirkmechanismus
The mechanism of action of DFPBS is not fully understood. However, it is believed to exert its biological effects by inhibiting the activity of certain enzymes and proteins. For example, DFPBS has been shown to inhibit the activity of carbonic anhydrase IX, an enzyme that is overexpressed in various cancer cell lines. By inhibiting the activity of this enzyme, DFPBS can induce apoptosis in cancer cells. Additionally, DFPBS has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that is involved in the production of inflammatory mediators. By inhibiting the activity of this enzyme, DFPBS can reduce inflammation.
Biochemical and Physiological Effects:
DFPBS has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that DFPBS can induce apoptosis in cancer cells by activating the caspase pathway. Additionally, DFPBS has been shown to inhibit the migration and invasion of cancer cells, which can prevent the spread of cancer. In vivo studies have demonstrated that DFPBS can reduce tumor growth in mouse models of breast and colon cancer. Furthermore, DFPBS has been shown to reduce inflammation in mouse models of arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
DFPBS has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be easily confirmed using various analytical techniques. Additionally, DFPBS exhibits potent biological activity at low concentrations, making it a cost-effective compound to use in experiments. However, DFPBS also has some limitations. It is a highly reactive compound, which can make it difficult to handle in the lab. Additionally, DFPBS has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
DFPBS has shown great promise for its potential therapeutic applications. Future research should focus on further elucidating the mechanism of action of DFPBS and identifying its molecular targets. Additionally, more studies are needed to determine the safety and efficacy of DFPBS in animal models and humans. Furthermore, research should focus on developing novel derivatives of DFPBS with improved biological activity and reduced toxicity. Overall, DFPBS is a promising compound that has the potential to be developed into a novel therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of DFPBS involves the reaction of 3,4-difluorobenzenesulfonyl chloride with 2-aminopyrimidine in the presence of a base. The reaction yields DFPBS as a white solid with a melting point of 186-188°C. The purity of the compound can be confirmed using various analytical techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
DFPBS has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-tumor activity against various cancer cell lines, including breast, colon, and lung cancer. DFPBS has also been shown to possess anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, DFPBS has demonstrated anti-viral activity against the Zika virus, making it a promising candidate for the development of anti-viral drugs.
Eigenschaften
IUPAC Name |
3,4-difluoro-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2S/c11-8-3-2-7(6-9(8)12)18(16,17)15-10-13-4-1-5-14-10/h1-6H,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHFYNOJGNQFDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-(cyclopent-2-en-1-ylacetyl)-N-(3-methoxypropyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5322346.png)
![2-[2-methoxy-4-({[2-(4-morpholinyl)ethyl]amino}methyl)phenoxy]acetamide dihydrochloride](/img/structure/B5322348.png)

![3-[4-(1,3-benzodioxol-5-yl)-2-oxo-3-buten-1-yl]-1-(2-chlorobenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B5322363.png)
![7-acetyl-6-methyl-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5322373.png)
![1,3-dimethyl-6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-azepanyl]sulfonyl}-2,4(1H,3H)-quinazolinedione](/img/structure/B5322378.png)
![2-ethyl-7-(4-methoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5322383.png)
![N-[4-(benzyloxy)-3-ethoxybenzyl]-2-(4-morpholinyl)ethanamine dihydrochloride](/img/structure/B5322395.png)

![3-ethyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)-1H-pyrazole-5-carboxamide](/img/structure/B5322414.png)
![N'-[1-(4-bromophenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide](/img/structure/B5322427.png)